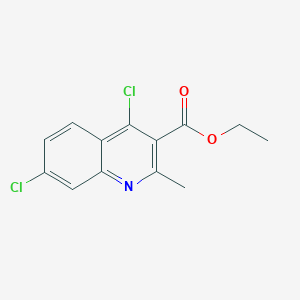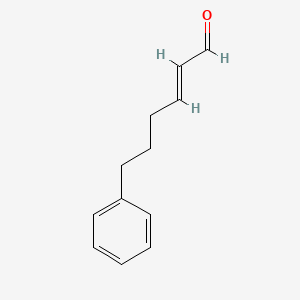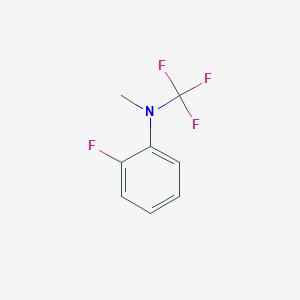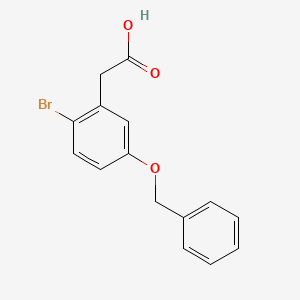
5-Benzyloxy-2-bromophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyloxy-2-bromophenylacetic acid is an organic compound with a molecular structure that includes a benzyloxy group, a bromine atom, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-bromophenylacetic acid typically involves the bromination of 5-benzyloxyphenylacetic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyloxy-2-bromophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-benzyloxy-2-aminophenylacetic acid or 5-benzyloxy-2-thiolphenylacetic acid.
Oxidation: Formation of 5-benzyloxybenzoic acid.
Reduction: Formation of 5-benzyloxyphenylacetic acid.
Wissenschaftliche Forschungsanwendungen
5-Benzyloxy-2-bromophenylacetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Benzyloxy-2-bromophenylacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzyloxy-2-chlorophenylacetic acid
- 5-Benzyloxy-2-fluorophenylacetic acid
- 5-Benzyloxy-2-iodophenylacetic acid
Uniqueness
5-Benzyloxy-2-bromophenylacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
CAS-Nummer |
64434-24-8 |
|---|---|
Molekularformel |
C15H13BrO3 |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
2-(2-bromo-5-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13BrO3/c16-14-7-6-13(8-12(14)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
InChI-Schlüssel |
IPZADSPJONCCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


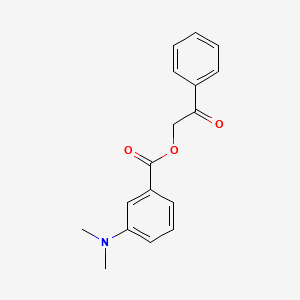

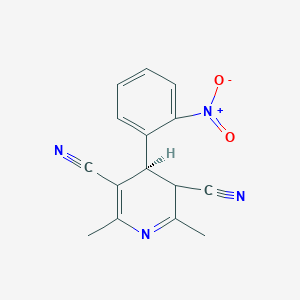

![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
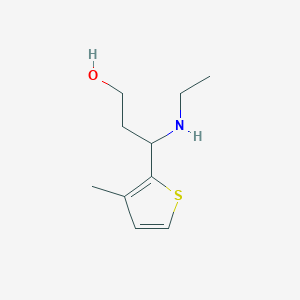
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
